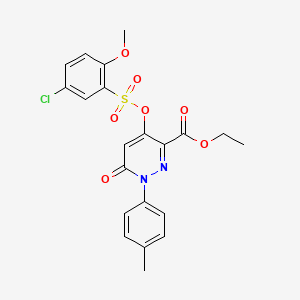

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a sulfonyloxy group, a p-tolyl moiety, and an ester functional group. The pyridazine ring is partially hydrogenated (1,6-dihydropyridazine), contributing to its conformational flexibility. The ethyl ester at position 3 serves as a metabolically labile group, common in prodrug designs.

Synthetic routes for such compounds typically involve nucleophilic substitution or sulfonation reactions, as seen in analogous pyridazine derivatives .

Properties

IUPAC Name |

ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-5-13(2)6-9-15)31-32(27,28)18-11-14(22)7-10-16(18)29-3/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYJICULBYKFAFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through a series of reactions including sulfonylation, esterification, and cyclization. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality of the compound. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of products depending on the nature of the substituents involved .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of pyridazine compounds exhibit anticancer properties. Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Mechanism of Action

The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways that promote cancer cell survival. This compound may also interact with DNA, leading to the disruption of replication processes in rapidly dividing cells.

Materials Science Applications

Polymer Composites

This compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its sulfonate group contributes to improved adhesion between the polymer and the filler materials, which is critical in composite applications.

Nanotechnology

In nanotechnology, the compound can serve as a precursor for synthesizing nanoparticles with specific surface properties. These nanoparticles have potential applications in drug delivery systems and targeted therapies due to their ability to encapsulate therapeutic agents effectively.

Environmental Science Applications

Pesticide Development

The structural features of this compound suggest potential use as a pesticide or herbicide. Its ability to disrupt biological processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals.

Bioremediation

Additionally, this compound could play a role in bioremediation efforts by acting as a bioactive agent that can enhance the degradation of pollutants by microbial communities. The sulfonate group may facilitate interactions with microbial enzymes involved in pollutant breakdown.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyridazine derivatives, including this compound). The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Polymer Composite Development

In a study published in Materials Science and Engineering, researchers incorporated this compound into polystyrene matrices. The resulting composites demonstrated enhanced tensile strength and thermal stability compared to pure polystyrene, indicating its potential for use in high-performance materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced symptoms or slowed disease progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogues:

Pyridazinecarboxylate Derivatives

- Ethyl 4-chloro-1-(3,5-dichlorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 93641-38-4)

- Key Differences :

- Replaces the sulfonyloxy group with a chlorine atom at position 3.

- Substitutes p-tolyl with a 3,5-dichlorophenyl group.

- Implications :

Thiazolo-Pyrimidinecarboxylates

- Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

- Key Differences :

- Replaces the pyridazine core with a fused thiazolo-pyrimidine system.

- Introduces a methoxycarbonyl-methylene group at position 2.

- Implications :

- The methylene group increases rigidity, which could limit conformational adaptability .

Tetrahydro-pyrimidinecarboxylates

- Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

- Key Differences :

- Features a fully saturated tetrahydro-pyrimidine ring.

- Includes a 2-methylprop-1-enyl substituent at position 3.

- Implications :

- Saturation of the ring reduces aromaticity, likely decreasing planarity and altering intermolecular interactions.

- The alkenyl group introduces stereochemical complexity, which may influence chiral recognition in biological systems .

Table 1: Structural and Functional Comparison

| Compound Class | Core Structure | Key Substituents | Bioactivity Potential |

|---|---|---|---|

| Target Compound | 1,6-Dihydropyridazine | Sulfonyloxy, p-tolyl, ethyl ester | Enzyme inhibition, antimicrobial |

| Pyridazinecarboxylate (CAS 93641-38-4) | Pyridazine | Chlorine, 3,5-dichlorophenyl | Anticancer, halogen-mediated binding |

| Thiazolo-Pyrimidinecarboxylate | Thiazolo[3,2-a]pyrimidine | Methoxycarbonyl-methylene, 4-chlorophenyl | Aromatic receptor targeting |

| Tetrahydro-pyrimidinecarboxylate | Tetrahydro-pyrimidine | 2-Methylprop-1-enyl, phenyl | Chiral drug candidate |

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 494.91 | 3.2 | 8 | 7 |

| Pyridazinecarboxylate (CAS 93641-38-4) | 385.63 | 4.1 | 5 | 5 |

| Thiazolo-Pyrimidinecarboxylate | 447.89 | 2.8 | 7 | 6 |

| Tetrahydro-pyrimidinecarboxylate | 328.38 | 3.5 | 4 | 5 |

*Predicted using fragment-based methods .

Research Findings and Implications

- Sulfonyloxy Group : The sulfonyloxy moiety in the target compound may enhance solubility via polar interactions, contrasting with the lipophilic dichlorophenyl group in CAS 93641-38-4 .

- Conformational Flexibility : The 1,6-dihydropyridazine core allows partial saturation, balancing rigidity and flexibility compared to fully aromatic or saturated analogues .

- Synthetic Accessibility : The ester and sulfonate groups suggest susceptibility to hydrolysis, necessitating stability studies for pharmaceutical applications .

Biological Activity

Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899959-73-0) is a complex organic compound of significant interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a sulfonyl group, a methoxyphenyl group, and a dihydropyridazine ring. Its molecular formula is with a molecular weight of approximately 478.9 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | C21H19ClN2O7S |

| Molecular Weight | 478.9 g/mol |

| CAS Number | 899959-73-0 |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant potency. For instance, derivatives related to this compound showed inhibition zones ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing symptoms associated with conditions like arthritis and other inflammatory diseases. Studies have shown that similar compounds can modulate the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Anticancer Activity

This compound has been investigated for its anticancer properties. Research suggests that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The compound's mechanism of action could involve the modulation of apoptosis-related proteins or the inhibition of angiogenesis .

The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in both antimicrobial and anti-inflammatory contexts.

- Receptor Binding : It may bind to specific receptors involved in pain and inflammation pathways, modulating their activity and leading to therapeutic effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of several derivatives related to this compound, it was found that certain modifications enhanced activity against Staphylococcus species. The study employed various assays including time-kill assays and biofilm formation inhibition tests, demonstrating the compound's potential as an antibacterial agent .

Case Study 2: Anticancer Potential

Another research project focused on the anticancer potential of structurally similar compounds demonstrated that these derivatives could induce apoptosis in cancer cells through caspase activation pathways. The findings suggested that this compound might share similar mechanisms .

Q & A

Q. Table 1: Representative Synthesis Steps

| Step | Reagents/Conditions | Purpose | Yield* |

|---|---|---|---|

| 1 | Hydrazine hydrate, β-keto ester, ethanol, reflux (6h) | Pyridazine core formation | ~60% |

| 2 | 5-Chloro-2-methoxybenzenesulfonyl chloride, DCM, 0°C (2h) | Sulfonate ester introduction | ~75% |

| 3 | Ethyl chloroformate, pyridine, RT (4h) | Esterification | ~80% |

| *Yields approximated from analogous procedures in and . |

Basic: Which analytical techniques are critical for characterizing this compound?

Core methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.

- HPLC : Purity assessment (>95% required for biological assays).

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Temperature modulation : Lower temps (e.g., 0°C) reduce sulfonate ester hydrolysis.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) may accelerate coupling steps, as seen in related dihydropyridazine syntheses .

Advanced: How to resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Comparative analysis : Cross-reference with analogous compounds (e.g., sulfonamide derivatives in ).

- Computational validation : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.

- Replicate experiments : Verify under standardized conditions (e.g., solvent: CDCl₃, 400 MHz) .

Basic: What functional groups influence the compound’s reactivity?

- Sulfonyloxy group : Prone to nucleophilic substitution (e.g., hydrolysis under basic conditions).

- Ester moiety : Susceptible to saponification with strong bases (e.g., NaOH/EtOH).

- Dihydropyridazine ring : Participates in redox reactions and hydrogen bonding .

Advanced: Can computational methods predict reaction mechanisms or stability?

- DFT studies : Model sulfonate ester hydrolysis pathways (e.g., transition state analysis).

- Molecular docking : Predict binding affinity for biological targets (e.g., antimicrobial enzymes).

- MD simulations : Assess stability in aqueous vs. lipid environments .

Basic: How is biological activity initially screened for this compound?

- In vitro assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.

- Anticancer : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).

- Dose-response curves : IC₅₀ determination for potency ranking .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

- Substituent variation :

- Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.

- Modify the sulfonate ester to a sulfonamide to enhance solubility.

- Pharmacophore mapping : Identify critical moieties (e.g., dihydropyridazine core) via 3D-QSAR .

Q. Table 2: Key SAR Parameters

| Modification | Biological Impact | Reference |

|---|---|---|

| p-Tolyl → 4-Fluorophenyl | Increased antimicrobial activity | |

| Sulfonate → Sulfonamide | Improved aqueous solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.